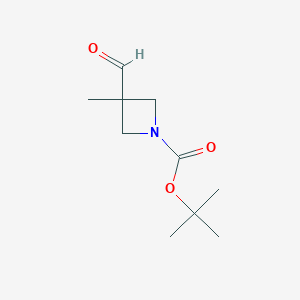

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

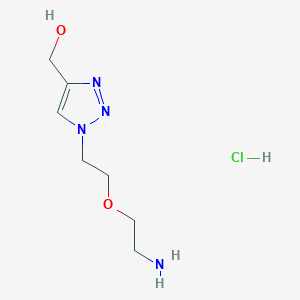

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 . It is also known by its IUPAC name, tert-butyl 3-formyl-3-methyl-1-azetidinecarboxylate .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate consists of a azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. The azetidine ring is substituted at the 3-position with a formyl group and a methyl group .Physical And Chemical Properties Analysis

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is an oil at room temperature . Its molecular weight is 199.25 .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate and its derivatives play a crucial role in various chemical syntheses. For instance, it has been used in the stereoselective hydroformylation of oxazoline derivatives, yielding products crucial for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Additionally, it has been utilized in the synthesis of aziridine-carboxylate, a potential building block for amino alcohols and polyamines (Jähnisch, 1997). Further, it serves as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Chiral Auxiliary and Chemical Modifications

The compound has been employed as a chiral auxiliary in chemical syntheses, facilitating the creation of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995). This application is significant in synthesizing compounds with precise stereochemical configurations.

Antibacterial Properties

Derivatives of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate have been studied for their antibacterial activities. For example, certain derivatives have shown promising antibacterial activities against various bacterial strains, indicating potential medicinal applications (Song et al., 2009).

Synthesis of Biologically Active Compounds

It has been used in synthesizing biotin intermediates and other biologically active compounds, indicating its utility in developing essential vitamins and pharmaceuticals (Liang et al., 2016).

Pharmaceutical Applications

This compound is integral in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients. For instance, its derivatives have been utilized in the development of Rho–kinase inhibitors (Gomi et al., 2012), highlighting its relevance in drug discovery and development.

Mécanisme D'action

The mechanism of action for Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is not specified in the search results. The mechanism of action for a chemical compound typically refers to its interactions with biological systems, which is not applicable in this case as this compound is typically used in chemical synthesis .

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye/face protection, and ensuring good ventilation .

Propriétés

IUPAC Name |

tert-butyl 3-formyl-3-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFUKHQJEUFDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)